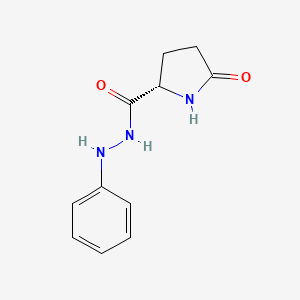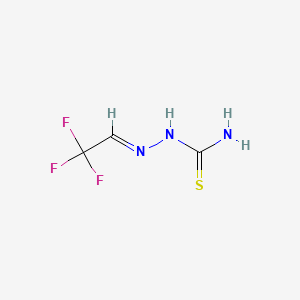![molecular formula C23H15N B12642911 3-Benzo[a]anthracen-12-ylpyridine CAS No. 7356-57-2](/img/structure/B12642911.png)
3-Benzo[a]anthracen-12-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomopsin A is typically isolated from cultures of Diaporthe toxica. The isolation process involves cultivating the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of Phomopsin A is not common due to its toxic nature and the complexity of its synthesis. Most of the available Phomopsin A is produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Phomopsin A undergoes various chemical reactions, including:
Oxidation: Phomopsin A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Phomopsin A.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed:
Scientific Research Applications
Phomopsin A has a wide range of applications in scientific research:
Chemistry: Used as a probe to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and growth.
Medicine: Studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new pesticides and herbicides due to its toxic effects on plants.
Mechanism of Action
Phomopsin A exerts its effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, thereby blocking microtubule growth and interfering with mitosis. The compound interacts near the vinblastine binding site on β-tubulin, overlapping with the site targeted by other tubulin inhibitors .
Comparison with Similar Compounds
Phomopsin A is unique due to its specific binding to β-tubulin and its potent inhibitory effects on microtubule polymerization. Similar compounds include:
Vinblastine: Another tubulin inhibitor that binds to a similar site on β-tubulin.
Colchicine: A compound that also inhibits microtubule polymerization but through a different binding site.
Maytansine: A natural product that interacts with tubulin in the vinca domain, similar to Phomopsin A.
These compounds share some similarities with Phomopsin A but differ in their specific binding sites and mechanisms of action, highlighting the unique properties of Phomopsin A .
Properties
CAS No. |
7356-57-2 |
|---|---|
Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-benzo[a]anthracen-12-ylpyridine |
InChI |
InChI=1S/C23H15N/c1-3-9-20-16(6-1)11-12-18-14-17-7-2-4-10-21(17)23(22(18)20)19-8-5-13-24-15-19/h1-15H |
InChI Key |
HZWIBXVAIREGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


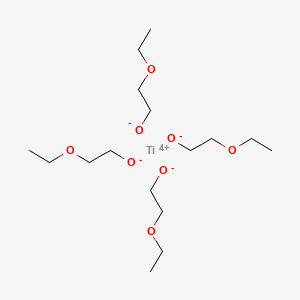
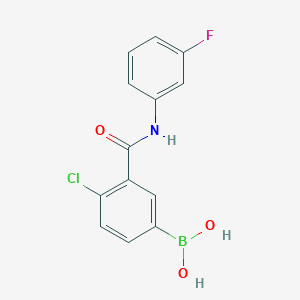
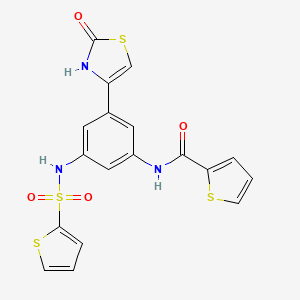
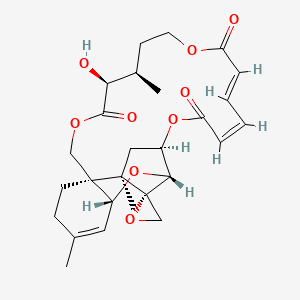
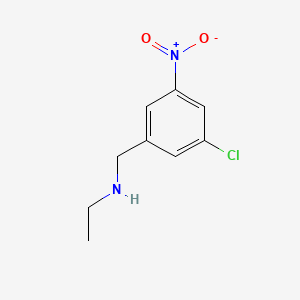

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)


![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
